molecular formula C22H15Cl2N5S B14005191 4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 58285-67-9

4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B14005191
CAS No.: 58285-67-9
M. Wt: 452.4 g/mol
InChI Key: AEBWHFSCUWQDKM-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide is a compound known for its diverse pharmacological effects. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial properties .

Preparation Methods

The synthesis of 4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide typically involves the reaction of appropriate hydrazonoyl halides with 4,5-dihydro-1H-pyrazole-1-carbothioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane and is monitored by thin-layer chromatography (TLC) until completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. Molecular docking studies have shown that it binds effectively to the active sites of these enzymes, thereby disrupting their function .

Properties

CAS No.

58285-67-9

Molecular Formula

C22H15Cl2N5S

Molecular Weight

452.4 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide

InChI

InChI=1S/C22H15Cl2N5S/c23-16-11-12-18(17(24)13-16)26-27-20-19(14-7-3-1-4-8-14)28-29(22(25)30)21(20)15-9-5-2-6-10-15/h1-13H,(H2,25,30)

InChI Key

AEBWHFSCUWQDKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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